4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.12665706 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Allelochemical Synthesis and Potential Agronomic Utility
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, similar in structure to the compound , have been extensively studied for their allelochemical properties. These compounds, including derivatives like DIBOA and DIMBOA, exhibit a range of biological activities such as phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal properties. Their synthesis, degradation, and the exploration of their potential agronomic utility have been a subject of ongoing research, highlighting their significance in agricultural chemistry and plant protection strategies (Macias et al., 2006).
Bioactivity and Ecological Role of Benzoxazinones
The bioactivity and ecological roles of benzoxazinones, which share a structural motif with the compound , have been rediscovered through research. These compounds and their derivatives serve as natural herbicide models and play a crucial role in the chemical defense mechanisms of plants. Their degradation products significantly impact the ecological behavior of benzoxazinone-producing plants, indicating the potential for developing new phytotoxicity bioassays and pharmaceutical applications (Macias et al., 2009).
Synthetic Methodologies for Benzamide Derivatives
Research into the synthesis of various benzamide derivatives, including structures similar to the compound , has led to the development of novel synthetic methodologies. These compounds, like dihydrostreptobiosamine and related benzamides, have potential applications in medicinal chemistry, showcasing advancements in the synthesis techniques that enable the production of compounds with desired pharmacological properties (Umezawa et al., 1975).
Pharmaceutical Applications and Drug Development
The development of novel compounds for pharmaceutical applications includes research into benzamide derivatives with potential antipsychotic, anti-inflammatory, and analgesic properties. Studies have explored the synthesis, structure-activity relationships, and pharmacological evaluation of these compounds, leading to insights that contribute to the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Advanced Material Science Applications
The exploration of benzamide derivatives extends into the field of material science, where these compounds are utilized in the synthesis of organogels, polyamides, and other materials with unique electrochromic properties. Research into the structural design, synthesis, and functional evaluation of these materials highlights their potential applications in electronic devices, sensors, and advanced coatings (Yang et al., 2020).
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-methoxypropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-12-4-11-20-17(22)13-7-9-14(10-8-13)21-18(23)15-5-2-3-6-16(15)19(21)24/h2-3,5-10H,4,11-12H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMQUTGJXHVJJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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